molecular formula C12H15BrF3N3O2 B10914221 [4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](2,6-dimethylmorpholin-4-yl)methanone

[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B10914221
M. Wt: 370.17 g/mol
InChI Key: CFFSWULQGJGLPE-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE is a synthetic organic compound It features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of substituents: Bromine, methyl, and trifluoromethyl groups can be introduced via halogenation, alkylation, and trifluoromethylation reactions, respectively.

    Attachment of the morpholino group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the pyrazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrazole ring or the substituents.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Halogen substitution reactions might occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique substituents might impart specific properties to the resulting compounds.

Biology and Medicine

In medicinal chemistry, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives: Compounds with similar pyrazole cores but different substituents.

    Morpholino-containing compounds: Molecules featuring the morpholino group, which might share similar chemical properties.

Uniqueness

The uniqueness of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE lies in its specific combination of substituents, which could impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15BrF3N3O2

Molecular Weight

370.17 g/mol

IUPAC Name

[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C12H15BrF3N3O2/c1-6-4-19(5-7(2)21-6)11(20)9-8(13)10(12(14,15)16)17-18(9)3/h6-7H,4-5H2,1-3H3

InChI Key

CFFSWULQGJGLPE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C(F)(F)F)Br

Origin of Product

United States

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